GFB-204
Description
Significance of Receptor Tyrosine Kinase Pathways in Biological Processes
Receptor tyrosine kinases are a class of cell surface receptors that play pivotal roles in cellular communication, regulating processes such as cell growth, differentiation, metabolism, and motility. Upon binding of specific ligands, RTKs undergo dimerization and autophosphorylation, activating downstream signaling cascades that mediate cellular responses. Dysregulation of RTK signaling is frequently implicated in the development and progression of various diseases, including cancer.
The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) constitute a primary signaling system in the regulation of vasculogenesis and angiogenesis. VEGFA is a key mediator, binding primarily to VEGFR1 and VEGFR2, with VEGFR2 widely considered the principal mediator of angiogenic signaling in endothelial cells citeab.commims.com. Activation of VEGFRs triggers downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, promoting endothelial cell proliferation, and the PI3K-Akt pathway, enhancing cell survival wikidata.org. VEGF signaling is crucial for the initiation of new blood vessel formation nih.govwikipedia.orghumapeptide.com. Elevated VEGF levels are frequently observed in tumors and are associated with increased angiogenesis and disease progression wikidata.orgrxtremelabs.comwikipedia.org.
Platelet-Derived Growth Factor (PDGF) ligands (PDGF-AA, -AB, -BB, -CC, and -DD) and their receptors (PDGFRα and PDGFRβ) are crucial regulators of cell growth, migration, and proliferation, particularly in mesenchymal cells mims.comsci-hub.senih.gov. PDGFRs, also transmembrane RTKs, are activated upon ligand binding, leading to receptor dimerization and autophosphorylation mims.comsci-hub.se. Downstream signaling involves pathways such as Ras-MAPK, PI3K, and PLC-γ, influencing cell growth, migration, and survival sci-hub.seuni.lu. In the context of angiogenesis, PDGF signaling, particularly through PDGFRβ on pericytes, is essential for the recruitment and stabilization of these cells around newly formed endothelial tubes, contributing to vessel maturation and stability nih.govmrc.ac.uknih.govunige.ch. Dysregulation of PDGF signaling is linked to various pathological conditions, including fibrosis, atherosclerosis, and cancer mims.comuni.lu.
Evolution of Synthetic Small Molecules in Biological Research
Synthetic small molecules have played a transformative role in biological research and drug discovery. Their relatively small size allows them to penetrate cell membranes and interact with intracellular targets, including the catalytic domains of enzymes and the intracellular domains of RTKs. The ability to rationally design and synthesize molecules with specific chemical structures has enabled the development of targeted inhibitors that can selectively modulate the activity of specific proteins or pathways nih.govpeptides.guideguidetopharmacology.org. This contrasts with larger biological molecules like antibodies, which typically target extracellular ligands or receptor extracellular domains medkoo.com. The evolution of synthetic chemistry and screening techniques has significantly accelerated the identification and optimization of small molecules with desired biological activities nih.govguidetopharmacology.org.
Rationale for Dual Inhibition of VEGF and PDGF Pathways
Given the distinct yet complementary roles of VEGF and PDGF signaling in angiogenesis—VEGF primarily driving initiation and endothelial cell proliferation, and PDGF primarily mediating vessel maturation and stability through pericyte recruitment—simultaneously targeting both pathways presents a compelling strategy for more effective angiogenesis inhibition nih.govnih.gov. Targeting only VEGF may lead to the formation of unstable, leaky vessels or the activation of alternative pro-angiogenic pathways, including those mediated by PDGF, as a mechanism of resistance mims.commrc.ac.uk. Dual inhibition aims to disrupt both the formation and stabilization of new blood vessels, potentially leading to more robust and sustained anti-angiogenic effects nih.govresearchgate.net. Preclinical studies using combined inhibition of VEGFR and PDGFR have shown enhanced anti-tumor effects compared to single-pathway inhibition mims.comresearchgate.net.
Overview of GFB-204 within the Landscape of Angiogenesis Research
This compound is a synthetic small molecule that has been investigated for its potential to inhibit angiogenesis by targeting both VEGF and PDGF pathways. It is described as a calixarene (B151959) derivative nih.govnih.gov. Within the landscape of angiogenesis research, this compound represents an approach focused on dual inhibition of key growth factor signaling pathways using a single synthetic entity. Its design rationale is based on the understanding that disrupting both the initiation and maturation phases of angiogenesis could offer a more effective therapeutic strategy compared to targeting individual pathways in isolation nih.govnih.gov.
Preclinical studies have explored the ability of this compound to interfere with VEGF and PDGF signaling and its subsequent effects on angiogenesis and tumor growth nih.govwikipedia.orgnih.govnih.govjiangnan.edu.cnnih.gov.
Detailed Research Findings on this compound:
Research indicates that this compound acts by binding directly to both VEGF and PDGF, thereby blocking their interaction with their respective receptors, Flk-1 (VEGFR2) and PDGFR nih.govwikipedia.orgnih.govnih.gov. This blockade subsequently inhibits the tyrosine phosphorylation of these receptors and the activation of downstream signaling molecules, including Erk1, Erk2, Akt, and STAT3 nih.govwikipedia.orgnih.govjiangnan.edu.cn.
In vitro studies: this compound has been shown to inhibit key processes involved in angiogenesis at the cellular level. This includes inhibiting endothelial cell migration and capillary network formation in vitro nih.govwikipedia.orgnih.gov. Furthermore, it has demonstrated the ability to block the differentiation of pre-pericyte mesenchymal cells and inhibit the migration and capillary tube formation of both endothelial and mesenchymal cells in co-culture models nih.gov.
In vivo studies: Studies in mice xenograft models have shown that treatment with this compound suppresses human tumor growth and angiogenesis nih.govwikipedia.orgnih.govnih.govjiangnan.edu.cnnih.gov. Oral administration of this compound significantly decreased plasma levels of both PDGF and VEGF nih.gov. The anti-tumor effects are associated with the inhibition of angiogenesis and the disruption of pericyte localization to tumor vasculature, resulting in disorganized and potentially less functional blood vessels nih.gov.
The inhibitory effects of this compound on receptor phosphorylation and downstream signaling pathways have been quantified in research.
| Target/Pathway | Effect Observed in Presence of this compound | Reference |
| PDGF and VEGF binding to receptors | Blocked (200-500 nM) | nih.govwikipedia.orgnih.gov |
| PDGFR tyrosine phosphorylation | Inhibited | nih.govwikipedia.orgnih.gov |
| Flk-1 (VEGFR2) tyrosine phosphorylation | Inhibited | nih.govwikipedia.orgnih.gov |
| Erk1/2 phosphorylation/stimulation | Inhibited | nih.govwikipedia.orgnih.gov |
| Akt phosphorylation/stimulation | Inhibited | nih.govwikipedia.orgnih.gov |
| STAT3 phosphorylation/stimulation | Inhibited | nih.govwikipedia.orgnih.gov |
| Endothelial cell migration | Inhibited (in vitro) | nih.govwikipedia.orgnih.gov |
| Capillary network formation | Inhibited (in vitro, dose-response manner) | nih.govwikipedia.orgnih.gov |
| Human tumor growth (in mice) | Suppressed (in vivo, dose-dependent manner) | nih.govwikipedia.orgnih.govnih.govnih.gov |
| Tumor angiogenesis (in mice) | Inhibited (in vivo) | nih.govwikipedia.orgnih.govnih.govnih.gov |
| Pericyte localization to tumor vasculature | Blocked (in vivo) | nih.gov |
| Plasma levels of PDGF and VEGF | Decreased (in vivo, oral treatment) | nih.gov |
This compound has demonstrated selectivity for PDGF and VEGF signaling, as it does not inhibit the stimulation of Erk1/2, Akt, and STAT3 by other growth factors such as EGF, IGF-1, and FGF nih.govwikipedia.orgjiangnan.edu.cn.
This profile positions this compound as a promising synthetic small molecule for investigating the therapeutic potential of dual VEGF and PDGF pathway inhibition in conditions characterized by pathological angiogenesis.
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GFB204; GFB-204; GFB 204. |
Origin of Product |
United States |
Chemical Design and Synthetic Methodologies of Gfb 204
Origins of GFB-204 Design
The development of this compound is rooted in strategies aimed at modulating protein-protein interactions, which have gained increasing importance in drug discovery. nih.gov Unlike many traditional small-molecule drugs that target enzyme active sites or G-protein coupled receptors, this compound was designed to target the surface topology of growth factors essential for binding to their receptors. nih.gov
Inspiration from Calixarene (B151959) Scaffolds in Molecular Recognition
Calixarenes, cyclic oligomers derived from the condensation of phenols and aldehydes, serve as versatile building blocks in supramolecular chemistry due to their well-defined conformational properties and tunable cavities. nih.govacs.orgkubikat.orgbohrium.comnih.gov Their unique vase-like three-dimensional structure allows for chemical modification at both the upper and lower rims, enabling the introduction of various functional groups to create receptors capable of recognizing and binding to a wide range of species, including ions and neutral molecules. rsc.orgnih.govacs.orgkubikat.orgnih.gov This inherent ability for molecular recognition, particularly the potential to target protein surfaces, provided the foundational inspiration for utilizing calixarene scaffolds in the design of molecules aimed at disrupting growth factor-receptor interactions. nih.govresearchgate.netresearchgate.net The pre-organized shape and the ability to project functional groups in a specific spatial arrangement make calixarenes ideal templates for constructing multivalent ligands designed to interact with complex biological targets like protein surfaces. kubikat.orgrsc.org
Development of Targeted Chemical Libraries
The design of this compound emerged from the development of targeted chemical libraries based on the calix rsc.orgarene scaffold. nih.govresearchgate.netresearchgate.net This approach involved the synthesis of a series of calixarene-based compounds with systematic modifications to explore structure-activity relationships (SAR) and identify molecules with desired biological activity. researchgate.netresearchgate.net this compound is described as a second-generation antagonist, developed to overcome limitations observed in earlier calixarene-based compounds, such as GFB111, which had drawbacks including large size, synthetic difficulty, and aggregation in water. researchgate.net The design of this compound specifically incorporated simple acyclic isophthalate (B1238265) groups functionalized with acidic and hydrophobic moieties to replace the peptidic loops present in earlier analogs, aiming to reduce molecular weight while retaining or enhancing activity. researchgate.net
Synthetic Pathways for Calixarene-Based Dual Inhibitors
Macrocyclic Scaffold Construction and Modification
The fundamental calixarene scaffold is typically synthesized through the base-catalyzed condensation of p-substituted phenols with formaldehyde. acs.orgnih.gov By carefully controlling reaction parameters such as the choice of base, temperature, and reaction time, calixarenes with different ring sizes and conformations can be obtained. acs.org Calix rsc.orgarenes, the scaffold for this compound, possess a bowl-shaped structure with distinct upper and lower rims. rsc.orgacs.org Modification of the lower rim, often through etherification or esterification of the phenolic hydroxyl groups, is crucial for influencing the conformation of the calixarene, such as locking it into a cone conformation, which is important for projecting upper rim functionalities for target interaction. rsc.orgnih.govbohrium.comrsc.org
Functionalization Strategies for Receptor Interaction
Functionalization of the calixarene scaffold is key to imparting the desired biological activity, such as binding to growth factor receptors. This is typically achieved by introducing specific functional groups at either the upper or lower rim, or both. rsc.orgkubikat.orgrsc.org For compounds designed to interact with protein surfaces, functional groups are strategically placed to mimic the key residues involved in natural ligand binding. In the case of this compound, the design involved functionalizing the upper rim with acyclic isophthalate groups bearing acidic and hydrophobic functionalities, which replaced the peptidic loops of previous generations. researchgate.net These functional groups are projected from the calixarene core to interact with specific residues on the surface of growth factors like PDGF and VEGF, thereby blocking their binding to their respective receptors. nih.govresearchgate.net The ease of functionalization at both rims allows for the creation of diverse libraries of calixarene derivatives, facilitating the identification of compounds with optimal binding affinity and selectivity for target proteins. rsc.orgkubikat.orgrsc.org
Advanced Characterization Techniques in Synthetic Chemistry for this compound
The characterization of synthetic compounds like this compound is essential to confirm their structure, purity, and properties. While specific advanced characterization techniques applied solely to this compound are not detailed in the search results, the characterization of synthetic organic molecules, particularly complex macrocycles like functionalized calixarenes, commonly involves a range of spectroscopic and analytical methods.
Standard techniques in synthetic chemistry for characterizing calixarene derivatives and similar compounds include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and potentially 2D NMR techniques) to elucidate the molecular structure and confirm the successful introduction of functional groups. researchgate.net Mass Spectrometry (MS), including high-resolution MS, is used to determine the exact molecular weight and confirm the elemental composition. Infrared (IR) spectroscopy can provide information about the presence of specific functional groups. researchgate.netscielo.br
For complex molecules and in the context of structure-activity relationship studies, techniques such as X-ray crystallography can provide definitive three-dimensional structural information, although obtaining suitable crystals can be challenging. frontiersin.org Analytical techniques like High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the synthesized compound. mdpi.com In the context of studying interactions with biological targets, techniques such as fluorescence titrations or other binding assays might be employed to quantify the affinity of the synthesized compound for its target protein. nih.govresearchgate.netfrontiersin.org Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) might be used if the compound forms aggregates or nanoparticles. scielo.br
Given that this compound is a calixarene-based dual inhibitor, characterization would also involve confirming the successful synthesis of the calixarene core and the subsequent attachment and modification of the functional groups at the upper and lower rims, likely utilizing a combination of the aforementioned techniques.
Detailed Research Findings: Inhibitory Activity
Research findings indicate that this compound is a potent dual inhibitor of PDGFR and VEGFR tyrosine phosphorylation. medkoo.comnih.govnih.gov Studies have shown that this compound binds to both PDGF and VEGF and effectively blocks their binding to their respective receptors. medkoo.comnih.gov This inhibition leads to the suppression of downstream signaling pathways mediated by these receptors, including the phosphorylation of Erk1, Erk2, Akt, and STAT3. medkoo.comnih.govnih.gov
The inhibitory activity of this compound has been quantified by its IC50 values against PDGFR and Flk-1 (VEGFR-2) tyrosine phosphorylation. nih.govnih.gov
| Target | IC50 (nM) | Citation |
| PDGFR tyrosine phosphorylation | 190 | nih.govnih.gov |
| Flk-1 (VEGFR-2) tyrosine phosphorylation | 480 | nih.govnih.gov |
This data highlights this compound's effectiveness in inhibiting the key signaling events triggered by PDGF and VEGF binding to their receptors, which are critical processes in angiogenesis and tumor growth. nih.govnih.gov
Spectroscopic Analysis of this compound Analogues
Spectroscopic methods are indispensable tools for the structural characterization and purity assessment of organic compounds, including calixarene derivatives and their analogues. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide valuable information about the molecular structure, functional groups, and bonding within a molecule. uni.lunih.govsuprabank.orggoogle.comipforce.jp
NMR spectroscopy, particularly ¹H and ¹³C NMR, is widely used in the conformational analysis of calixarenes. The chemical shifts and coupling constants of the protons and carbons, especially those of the methylene (B1212753) bridges and substituents, are highly sensitive to the molecule's conformation. uni.lujustia.comgoogleapis.com IR spectroscopy can confirm the presence of specific functional groups, such as hydroxyl, carbonyl, and aromatic moieties, which are characteristic of calixarene structures and their modifications. uni.lugoogleapis.com
While these spectroscopic techniques are routinely applied to calixarene analogues to confirm their synthesized structures and assess purity, specific detailed spectroscopic data (e.g., characteristic NMR shifts or IR absorption bands) for this compound itself were not found in the consulted search results. However, it is understood that such analyses would be crucial in confirming the successful synthesis and structural integrity of this compound and its analogues.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the separation and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed methods in organic chemistry for analyzing the purity of a compound and separating it from impurities or byproducts formed during synthesis. nih.gov
HPLC offers high resolving power and sensitivity, making it suitable for the quantitative analysis of drug substances and the detection of impurities. The separation in HPLC is based on the differential partitioning of components between a stationary phase and a mobile phase, with parameters such as solvent polarity, column type, and flow rate influencing the separation efficiency. TLC is a simpler and more cost-effective technique often used for quick purity checks and monitoring reaction progress. nih.gov
Although chromatographic methods are standard for the analysis of calixarene derivatives, specific details regarding the chromatographic conditions (e.g., stationary phase, mobile phase composition, retention times) used for the separation and purity assessment of this compound were not available in the search results. It is noted that size exclusion chromatography was mentioned in the context of isolating protein heterodimers, one of which was designated GFPb204-71, but this appears to be a different compound from the small molecule this compound.
Conformational Analysis of this compound Structures
Calix uni.luarenes are known for their ability to adopt several distinct conformations, including cone, partial cone, 1,2-alternate, and 1,3-alternate. googleapis.com The conformational flexibility of the calix uni.luarene scaffold is influenced by factors such as substituents, temperature, and solvent. justia.com Conformational analysis aims to understand the preferred three-dimensional arrangement of atoms in a molecule and the energy barriers to interconversion between different conformers. uni.lu
For calix uni.luarenes, the cone conformation is often the most stable due to intramolecular hydrogen bonding between the phenolic hydroxyl groups at the lower rim. googleapis.com Modifications at the lower rim, such as alkylation, can restrict the conformational mobility and lock the calixarene into a specific conformation. justia.comgoogleapis.com this compound is designed with alkylether modifications at the lower rim, specifically intended to maintain a cone conformation. fishersci.ca
Methods used for conformational analysis of calixarenes and other organic molecules include NMR spectroscopy (especially variable-temperature NMR), X-ray crystallography, and computational methods such as molecular mechanics and quantum chemistry calculations. uni.lujustia.com These techniques can provide insights into dihedral angles, relative energies of conformers, and the dynamics of conformational interconversion. While the importance of the cone conformation for this compound's design is stated, specific detailed conformational analysis data (e.g., precise dihedral angles or energy barriers) for this compound were not found in the consulted literature.
Importance of Cone Conformation in Biological Activity
The cone conformation is of significant importance for the biological activity and molecular recognition properties of calixarenes. justia.com The rigid, well-defined cavity presented by the cone conformation allows calixarenes to act as synthetic receptors capable of binding to various guest species, including ions and molecules, through host-guest interactions.
Molecular and Cellular Mechanisms of Action of Gfb 204
Direct Binding Affinity and Specificity to Growth Factors
GFB-204 functions by directly binding to specific pro-angiogenic growth factors, effectively sequestering them and preventing their interaction with their respective cell surface receptors. aacrjournals.org This binding is highly specific, focusing on the PDGF and VEGF families while excluding other major growth factors.
Research demonstrates that this compound is a synthetic binder of Platelet-Derived Growth Factor (PDGF). aacrjournals.org PDGF is a significant mitogen for cells of mesenchymal origin, such as fibroblasts and smooth muscle cells, and plays a critical role in processes like angiogenesis by recruiting pericytes to stabilize newly formed blood vessels. aacrjournals.orgmedchemexpress.com By binding directly to PDGF, this compound effectively neutralizes the growth factor. aacrjournals.org In vivo studies have shown that treatment with this compound can lead to a significant decrease in the plasma levels of PDGF. aacrjournals.org
Alongside its affinity for PDGF, this compound exhibits a strong binding interaction with Vascular Endothelial Growth Factor (VEGF). aacrjournals.org VEGF is a pivotal signaling protein that stimulates vasculogenesis and angiogenesis. aacrjournals.orgnih.gov this compound was designed to possess dual specificity, acting as a direct binder and antagonist to VEGF. aacrjournals.org This interaction prevents VEGF from activating its receptors on endothelial cells, a critical step in the formation of new blood vessels. aacrjournals.org The efficacy of this interaction is supported by in vivo findings where this compound treatment significantly lowered plasma levels of VEGF. aacrjournals.org
The specificity of this compound is a key feature of its molecular profile. Current research literature highlights its targeted action towards PDGF and VEGF. aacrjournals.org There is no evidence to suggest that this compound interacts with or binds to other significant growth factors such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor-1 (IGF-1), or Fibroblast Growth Factor (FGF). nih.govwebmd.comresearchgate.netyoutube.com This indicates a focused mechanism of action, selectively targeting the VEGF and PDGF pathways involved in angiogenesis. aacrjournals.org
Table 1: Binding Specificity of this compound to Various Growth Factors
| Growth Factor | Interacts with this compound? |
|---|---|
| Platelet-Derived Growth Factor (PDGF) | Yes |
| Vascular Endothelial Growth Factor (VEGF) | Yes |
| Epidermal Growth Factor (EGF) | No |
| Insulin-like Growth Factor-1 (IGF-1) | No |
| Fibroblast Growth Factor (FGF) | No |
Receptor-Level Antagonism by this compound
By binding directly to PDGF and VEGF, this compound acts as a receptor-level antagonist. aacrjournals.org It prevents these ligands from binding to their cognate receptors, thereby inhibiting the downstream signaling cascades that promote cell proliferation, migration, and survival, which are essential for angiogenesis. aacrjournals.org
This compound functions as an antagonist to the ligands of the Platelet-Derived Growth Factor Receptor (PDGFR). aacrjournals.org The binding of PDGF to PDGFR is the initial step that induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the receptor's kinase domain. patsnap.com This tyrosine phosphorylation activates the receptor, initiating intracellular signaling. By sequestering PDGF, this compound physically obstructs the ligand from binding to PDGFR, consequently preventing receptor activation and the critical tyrosine phosphorylation event, thereby blocking the entire signaling pathway. aacrjournals.orgpatsnap.com
Similarly, this compound acts as a potent antagonist to the ligands of the Fetal liver kinase-1 (Flk-1) receptor, which is also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). aacrjournals.org Flk-1/VEGFR2 is a primary receptor for VEGF-A and is critically involved in mediating the angiogenic effects of VEGF, including endothelial cell proliferation and migration. nih.gov The mechanism of this compound involves binding to VEGF, which in turn inhibits the ligand from docking with the Flk-1 receptor. aacrjournals.org This prevention of ligand-receptor interaction effectively blocks the receptor's dimerization and activation through tyrosine phosphorylation, thus halting VEGF-mediated signaling. aacrjournals.orgnih.gov
Table 2: Receptor-Level Antagonism by this compound
| Receptor Target | Inhibition of Ligand Binding | Inhibition of Tyrosine Phosphorylation |
|---|---|---|
| PDGFR | Yes | Yes |
| Flk-1 (VEGFR) | Yes | Yes |
Downstream Intracellular Signaling Pathway Modulation
The inhibition of PDGFR and VEGFR phosphorylation by this compound leads to a direct and significant impact on the activation of several critical downstream signaling pathways. These pathways, when activated by growth factors, are integral to processes such as cell proliferation, survival, and migration. The modulatory action of this compound on these pathways is a key aspect of its molecular mechanism.
This compound has been shown to effectively suppress the activation of Erk1 and Erk2, which are key components of the mitogen-activated protein kinase (MAPK) pathway. google.com The activation of Erk1/2 is a downstream event following the stimulation of both PDGFR and VEGFR. By inhibiting the initial receptor phosphorylation, this compound prevents the recruitment and activation of the upstream components of the MAPK cascade, ultimately leading to a reduction in phosphorylated Erk1/2 levels.
Research findings indicate that the inhibition of PDGF-stimulated and VEGF-stimulated Erk1/2 phosphorylation by this compound occurs with IC₅₀ values that are similar to those observed for the inhibition of the upstream receptor phosphorylation itself. google.com Specifically, the IC₅₀ for the inhibition of PDGF-stimulated Erk1/2 activation is approximately 0.19 µM (190 nM). google.com This demonstrates a potent and direct correlation between the blockade of the receptor and the suppression of this critical downstream proliferative signaling pathway.
| Parameter | Value |
|---|---|
| IC₅₀ | 0.19 µM |
The PI3K/Akt signaling pathway is another crucial downstream cascade affected by this compound's mechanism of action. google.com This pathway is essential for promoting cell survival and proliferation. Upon activation by growth factors like PDGF and VEGF, their respective receptors recruit and activate phosphatidylinositol 3-kinase (PI3K), which in turn leads to the phosphorylation and activation of Akt.
This compound's ability to block the initial receptor activation prevents the subsequent activation of the PI3K/Akt pathway. Studies have confirmed that treatment with this compound leads to a significant reduction in the levels of phosphorylated Akt in cells stimulated with PDGF and VEGF. google.com While specific IC₅₀ values for Akt inhibition are not as precisely defined as for Erk1/2, experimental evidence shows a marked decrease in Akt phosphorylation at a this compound concentration of 10 µM. researchgate.net
The STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and survival, is also modulated by this compound. google.com The activation of STAT3 is often mediated by receptor tyrosine kinases, including PDGFR and VEGFR. Upon ligand binding, these receptors can directly or indirectly lead to the phosphorylation of STAT3, which then dimerizes, translocates to the nucleus, and acts as a transcription factor.
This compound's primary action of inhibiting PDGFR and VEGFR phosphorylation prevents the downstream activation of STAT3. google.com Similar to its effect on Akt, this compound has been demonstrated to reduce the levels of phosphorylated STAT3 in response to PDGF and VEGF stimulation. google.com This inhibition has been observed at a this compound concentration of 10 µM, indicating its ability to attenuate this signaling pathway. researchgate.net
Selectivity in Pathway Modulation and Biological Context
A significant aspect of this compound's molecular action is its selectivity in modulating signaling pathways. Research has shown that this compound's inhibitory effects are specific to the downstream cascades activated by PDGF and VEGF. google.com In contrast, the compound does not significantly inhibit the stimulation of Erk1/2, Akt, and STAT3 when these pathways are activated by other growth factors such as Epidermal Growth Factor (EGF), Insulin-like Growth Factor-1 (IGF-1), and basic Fibroblast Growth Factor (bFGF). google.comresearchgate.net
This selectivity highlights that the mechanism of action of this compound is not a general inhibition of these downstream signaling proteins, but rather a specific consequence of its ability to block the binding of PDGF and VEGF to their receptors. This targeted approach prevents the activation of these pathways only when initiated by these two specific growth factors, leaving other growth factor-mediated signaling intact. This specificity is crucial in understanding the biological context in which this compound is effective.
| Growth Factor | Downstream Pathway Inhibition by this compound |
|---|---|
| PDGF | Yes |
| VEGF | Yes |
| EGF | No |
| IGF-1 | No |
| bFGF | No |
In Vitro Biological Activities and Preclinical Investigations of Gfb 204
Effects on Endothelial Cell Biology in Vitro
Endothelial cells form the inner lining of blood vessels and are critical players in the angiogenic process. The in vitro effects of GFB-204 on these cells have been investigated to understand its mechanism of action.
The migration of endothelial cells is a fundamental step in the formation of new blood vessels. Studies have shown that this compound effectively inhibits the migration of human umbilical vein endothelial cells (HUVECs). nih.gov This inhibition is a direct consequence of its ability to block the signaling pathways initiated by VEGF and PDGF, which are potent chemoattractants for endothelial cells. By binding to these growth factors, this compound prevents their interaction with their respective receptors on the endothelial cell surface, thereby halting the migratory response. nih.gov
A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures. In vitro assays that mimic this process have demonstrated that this compound disrupts the formation of these capillary networks. nih.gov When cultured on a basement membrane matrix, endothelial cells will typically form an interconnected network of tubes. However, in the presence of this compound, this process is significantly impaired, further highlighting its anti-angiogenic properties. nih.gov
Table 1: In Vitro Effects of this compound on Endothelial Cell Functions
| Biological Process | Cell Type | Effect of this compound |
| Cell Migration | HUVEC | Inhibition |
| Capillary Network Formation | Endothelial Cells | Disruption |
The formation of stable blood vessels requires the interaction between endothelial cells and surrounding mesenchymal cells, which can differentiate into pericytes and smooth muscle cells. In co-culture systems designed to model this interaction, this compound has been shown to inhibit the formation of vessel-like structures. aacrjournals.org This indicates that this compound not only affects endothelial cells directly but also disrupts the crucial interplay between endothelial and mesenchymal cells necessary for vascular maturation. aacrjournals.org
Modulation of Pericyte Biology in Vitro
Pericytes are mural cells that wrap around endothelial cells, providing structural support and regulating blood flow. The recruitment and differentiation of pericytes are critical for the stabilization of newly formed blood vessels.
This compound has been found to block the differentiation of pre-pericyte mesenchymal cells. aacrjournals.org This was observed by measuring the expression of differentiation markers such as alpha-smooth muscle actin (αSMA), NG2, and Desmin in 10T1/2 mesenchymal cells. The inhibition of this differentiation process suggests that this compound can prevent the maturation of new blood vessels by interfering with the recruitment and development of pericytes. aacrjournals.org
Table 2: In Vitro Effects of this compound on Pericyte-Related Processes
| Biological Process | Cell Type | Effect of this compound | Differentiation Markers |
| Differentiation | 10T1/2 Mesenchymal Cells | Inhibition | αSMA, NG2, Desmin |
Preclinical Animal Model Studies
The anti-angiogenic activity of this compound has also been evaluated in preclinical animal models. In these studies, this compound was found to be orally active and capable of inhibiting the growth of various human tumor xenografts. aacrjournals.org A key aspect of its in vivo activity is the inhibition of angiogenesis within the tumor microenvironment. nih.gov this compound was shown to block the localization of pericytes to the tumor vasculature, leading to disorganized and leaky blood vessels that are unable to adequately support tumor growth. aacrjournals.org Furthermore, treatment with this compound resulted in a significant decrease in the plasma levels of both PDGF and VEGF. aacrjournals.org In a breast tumor model driven by the overexpression of MMTV-ErbB2 receptors, this compound treatment led to tumor regression. aacrjournals.org These findings from preclinical animal models underscore the potential of targeting both the initiation and maintenance phases of blood vessel formation.
Angiogenesis Suppression in Xenograft Models
This compound has demonstrated the ability to suppress angiogenesis in in vivo xenograft models. researchgate.netnih.gov By binding to VEGF, this compound blocks the interaction between VEGF and its receptors, a critical step in the initiation of new blood vessel formation. researchgate.netnih.gov The inhibition of this pathway disrupts the development of the tumor vasculature, which is essential for supplying nutrients and oxygen to growing tumors.
In Vivo Angiogenesis Inhibition by this compound
| Model System | Finding | Reference |
|---|
Specific quantitative data on the reduction of microvessel density in xenograft models treated with this compound was not available in the reviewed literature.
Impact on Tumor Growth Progression in Murine Models
Treatment with this compound has been shown to suppress the growth of human tumors in murine models. researchgate.netnih.gov This anti-tumor activity is a direct consequence of its anti-angiogenic properties. By cutting off the tumor's blood supply, this compound effectively "starves" the tumor, thereby inhibiting its growth and progression.
Effect of this compound on Tumor Growth in Murine Models
| Model Type | Outcome | Reference |
|---|
Detailed quantitative data regarding the percentage of tumor growth inhibition or specific changes in tumor volume in murine models following this compound treatment were not specified in the accessible research.
Influence on Pericyte Localization within Tumor Vasculature
This compound's mechanism of action extends to the modulation of pericytes, which are crucial for the stabilization and maturation of blood vessels. By binding to PDGF, this compound interferes with the signaling pathways that recruit pericytes to the tumor vasculature. This disruption of pericyte localization leads to the formation of unstable and leaky blood vessels, further compromising the tumor's ability to thrive.
This compound's Impact on Pericyte Association with Tumor Vasculature
| Cellular Target | Effect | Consequence | Reference |
|---|
Quantitative analysis of pericyte coverage or changes in the expression of pericyte markers such as α-smooth muscle actin (α-SMA) and desmin in response to this compound treatment was not available in the reviewed literature.
Analysis of Pathological Hallmarks in Breast Tumor Models
In a breast tumor model driven by the overexpression of the MMTV-ErbB2 (HER2/neu) oncogene, treatment with this compound has been reported to cause tumor regression. This finding is significant as it suggests that this compound's anti-angiogenic and anti-pericyte activity can lead to a reduction in the size of established tumors.
This compound Activity in a Breast Tumor Model
| Model | Key Finding | Reference |
|---|
Specific details regarding the pathological hallmarks observed in breast tumor models, such as changes in cell proliferation markers, apoptosis rates, or tumor morphology following this compound treatment, were not provided in the available sources.
Comparative In Vitro/In Vivo Correlates of this compound Activity
This compound has shown consistent inhibitory effects on endothelial cell functions both in vitro and in vivo. In laboratory cell-based assays, this compound inhibits the migration and the formation of capillary-like networks by endothelial cells. researchgate.netnih.gov These in vitro findings correlate well with the observed in vivo suppression of tumor angiogenesis and growth. researchgate.netnih.gov The ability of this compound to block the binding of both VEGF and PDGF to their respective receptors at nanomolar concentrations in vitro provides a mechanistic basis for its potent anti-angiogenic and anti-tumor effects observed in animal models. researchgate.netnih.gov
Correlation of this compound's In Vitro and In Vivo Activities
| In Vitro Activity | In Vivo Consequence | Reference |
|---|---|---|
| Inhibition of endothelial cell migration and capillary network formation | Suppression of tumor angiogenesis and growth | researchgate.netnih.gov |
A direct quantitative comparison between the in vitro IC50 values of this compound for inhibiting endothelial cell functions and its in vivo efficacy in terms of tumor growth inhibition was not available in the reviewed literature.
Structure Activity Relationship Sar Studies of Gfb 204 and Analogues
Identification of Key Structural Features for Receptor Binding
The antagonistic activity of GFB-204 is intrinsically linked to its unique three-dimensional structure, which facilitates its interaction with both VEGF and PDGF. The calix nih.govarene backbone serves as a rigid scaffold, positioning the appended functional groups in a specific spatial orientation to effectively bind to the growth factors.
Systematic modifications of the this compound structure have revealed that the isophthalate (B1238265) groups attached to the calixarene (B151959) are critical for its biological activity. These groups, which are functionalized with both acidic and hydrophobic moieties, replaced the larger and more complex peptidic loops of an earlier generation antagonist, GFB-111, without a significant loss of potency. researchgate.net This suggests that the combination of charged and hydrophobic surfaces on the isophthalate units plays a crucial role in mimicking the binding epitopes of the natural receptors for VEGF and PDGF.
Elucidation of Pharmacophoric Requirements for Dual Antagonism
The ability of this compound to act as a dual antagonist stems from its capacity to present a pharmacophore that is recognized by both VEGF and PDGF. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound, this dual-specificity pharmacophore likely involves a precise spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions that can engage with complementary residues on both growth factors.
While the specific pharmacophore model for this compound's dual antagonism has not been explicitly detailed in publicly available research, the structural similarities between the receptor binding domains of VEGF and PDGF suggest that a single molecule can indeed be designed to interact with both. nih.gov The calixarene scaffold of this compound provides the necessary rigidity and modularity to present the key interacting functionalities in a conformation that is favorable for binding to both targets.
Impact of Calixarene Modifications on Biological Activity
The biological activity of this compound and its analogues is highly sensitive to modifications of the calixarene core, both at the lower and upper rims of the molecule.
The upper rim of the this compound calixarene is decorated with isophthalate groups that are instrumental in targeting the surfaces of VEGF and PDGF. researchgate.net The strategic placement of these functionalities allows for multivalent interactions with the protein targets, leading to high-affinity binding. The combination of acidic groups, which can form salt bridges or hydrogen bonds with basic residues on the growth factors, and hydrophobic groups, which can engage in van der Waals interactions with nonpolar patches on the protein surface, is a key determinant of the molecule's inhibitory potency.
Rational Design of this compound Analogues for Enhanced Specificity
The development of this compound is a result of a rational design approach aimed at creating a more potent and drug-like molecule compared to its predecessor, GFB-111. researchgate.net This involved replacing the peptidic loops of GFB-111 with smaller, acyclic isophthalate groups, which simplified the synthesis and improved the physicochemical properties of the compound. researchgate.net
Further rational design of this compound analogues focuses on optimizing the interactions with VEGF and PDGF to enhance specificity and potency. This can be achieved by systematically altering the substituents on the isophthalate groups and the linkers connecting them to the calixarene scaffold. The goal is to maximize the binding affinity for the target growth factors while minimizing off-target interactions.
The biological response of this compound analogues is highly dependent on the nature and position of substituents. Structure-activity relationship studies have investigated the impact of varying the number of isophthalate groups and the type of linkage to the calixarene scaffold. researchgate.net
Fluorescence titration experiments have been used to quantify the binding affinity of this compound analogues to PDGF-BB. These studies have provided valuable data on how specific structural changes affect the dissociation constant (Kd), a measure of binding affinity. For instance, a systematic variation of the interacting head groups on the calixarene scaffold has been shown to significantly influence PDGF affinity. researchgate.net
Table 1: Binding Affinities of this compound Analogues for PDGF-BB
| Compound | Kd (nM) |
| 3b | 137 |
| 1 | 68 |
| 4b | 39.4 |
| 5b | 21.1 |
| 6b | 9.26 |
Data from fluorescence titrations of PDGF-BB with various this compound analogues, demonstrating the impact of structural modifications on binding affinity. researchgate.net
This compound itself has demonstrated potent inhibition of PDGF receptor phosphorylation with an IC50 of 0.19 µM. researchgate.net Further studies on a broader range of analogues with detailed biological data against both VEGF and PDGF are necessary to build a comprehensive understanding of the substituent effects and to guide the design of even more effective dual antagonists.
Computational Chemistry Approaches in SAR Development
Computational chemistry has played a significant role in understanding the structure-activity relationships (SAR) of this compound and its analogues, providing valuable insights into their interactions with biological targets. These in silico methods have been instrumental in rationalizing the design of this series of calix nih.govarene-based inhibitors.
One of the key computational techniques employed in the SAR studies of compounds related to this compound is molecular docking. This method was used to predict the binding mode of these inhibitors to their target, the platelet-derived growth factor (PDGF). For instance, in the case of a diazo-calixarene analogue, docking studies were performed using the GoldScore fitness function. The results of these simulations indicated that the cone-shaped calixarene binds to a specific region on the PDGF-BB dimer. This computational prediction helped to explain the observed biological activity and guide the synthesis of more potent analogues.
The insights gained from these computational models have been crucial in the development of the SAR for this class of compounds. They have allowed researchers to visualize and analyze the molecular interactions between the inhibitors and their target protein. This understanding of the binding modes at the atomic level has been essential for optimizing the chemical structure of the lead compounds to enhance their inhibitory activity.
While detailed quantitative data from these computational studies, such as specific docking scores or binding energy values for this compound, are not extensively reported in the available literature, the qualitative models have provided a solid foundation for the rational design of these PDGF inhibitors. The use of such computational approaches continues to be a valuable tool in the development of novel therapeutic agents based on the calixarene scaffold.
Further computational investigations, potentially including Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations, could provide deeper insights into the SAR of this compound and its analogues. These methods could help to build predictive models for designing new compounds with improved efficacy and selectivity.
Theoretical Frameworks and Computational Modeling for Gfb 204
Molecular Docking Simulations of GFB-204 with Growth Factors and Receptors
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (such as VEGF, PDGF, VEGFR, or PDGFR). This method explores the potential binding modes by sampling various conformations of the ligand and orientations within the receptor's binding site, scoring each pose based on an estimated binding energy. nih.govnih.gov
Preliminary docking studies have been performed for this compound to gain insights into its preferred binding modes. researchgate.net Given that this compound is known to bind to VEGF and PDGF and block their binding to their receptors researchgate.net, these docking simulations would likely focus on the interaction interfaces between this compound and these growth factors, as well as the receptor binding domains of VEGFR (specifically Flk-1, a VEGFR) and PDGFR. researchgate.net Such studies can help elucidate the key residues involved in the interaction, the types of intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex, and provide a theoretical basis for the observed inhibitory activity.
While specific detailed results from these preliminary docking studies for this compound were not extensively available in the examined literature, the application of this technique is fundamental in characterizing the initial recognition and binding of this compound to its targets at the molecular level.
Dynamics Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations provide a more detailed and time-dependent view of the interactions between a ligand and its target compared to static docking studies. These simulations track the motion of atoms and molecules over time, allowing researchers to observe the stability of the docked complex, conformational changes in both the ligand and receptor upon binding, and the dynamics of the binding interface.
For a compound like this compound, MD simulations could be used to assess the stability of the predicted binding poses from docking studies with VEGF, PDGF, VEGFR, or PDGFR. They could also provide insights into the flexibility of the calixarene (B151959) scaffold and how it adapts to the binding site, as well as the dynamic nature of the interactions, such as the making and breaking of hydrogen bonds or changes in hydrophobic contacts over time. While the search results mention dynamic simulations in other contexts, specific detailed reports on molecular dynamics simulations of this compound in complex with its growth factor or receptor targets were not found. Such simulations, if conducted, would offer valuable information regarding the persistence and nature of the this compound-target interactions under simulated physiological conditions.
In Silico Prediction of Compound Properties and Interactions
In silico prediction methods encompass a range of computational tools used to estimate various physicochemical, pharmacokinetic, and pharmacodynamic properties of a compound based on its structure. These methods can include predictions of solubility, lipophilicity, potential metabolic pathways, and interactions with various biological targets or off-targets.
For this compound, in silico methods could be applied to predict properties relevant to its behavior in biological systems. This could involve predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics, although such specific predictions for this compound were not detailed in the available search results. In silico approaches can also be used to predict potential interactions with a wide range of proteins beyond the primary targets, helping to assess selectivity and identify potential off-target effects. While the search results confirm this compound's selectivity for PDGF and VEGF over other growth factors like EGF, IGF-1, and FGF, further in silico screening could potentially explore a broader spectrum of potential interactions.
Theoretical Perspectives on Multi-Target Antagonism Mechanisms
This compound functions as a multi-target antagonist by inhibiting the activity of both VEGFR and PDGFR. researchgate.net Theoretical perspectives on this multi-target mechanism center on the rationale and potential advantages of simultaneously modulating these two key signaling pathways, particularly in the context of diseases like cancer.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net VEGF and PDGF are two principal growth factors that play distinct yet complementary roles in this process. VEGF is primarily involved in initiating angiogenesis and increasing vascular permeability, while PDGF is crucial for the maturation and stabilization of newly formed blood vessels by recruiting pericytes. researchgate.net
The theoretical advantage of a dual VEGFR/PDGFR antagonist like this compound is the potential for a more comprehensive blockade of tumor angiogenesis compared to inhibiting only one pathway. By simultaneously disrupting both the formation and stabilization of tumor vasculature, this compound is hypothesized to more effectively "starve" the tumor by limiting its blood supply. researchgate.net This theoretical framework suggests that targeting both pathways could lead to synergistic or additive anti-tumor effects and potentially overcome resistance mechanisms that might arise from inhibiting only one target. The observed activity of this compound in inhibiting capillary network formation and tumor growth in preclinical models supports this theoretical perspective on its multi-target antagonism. researchgate.net
Comparative Analysis with Other Angiogenesis Modulators
Distinguishing Features of GFB-204 in Dual Target Inhibition
This compound distinguishes itself from many other angiogenesis inhibitors by its unique mechanism of action: the simultaneous blockade of both VEGF and PDGF binding to their receptors. aacrjournals.orgresearchgate.netnih.gov Unlike some dual inhibitors that target the intracellular tyrosine kinase domains of the receptors, this compound targets the ligand-receptor interaction on the outer cell surface. researchgate.net This represents an entirely novel approach to targeting receptor tyrosine kinase signaling. researchgate.net While anti-VEGF antibodies like bevacizumab also block VEGF binding to its receptor, this compound is noted for blocking the binding of both PDGF and VEGF. researchgate.netwaocp.com Furthermore, this compound is a smaller synthetic molecule, which may offer advantages in synthesis compared to the more laborious and expensive methods involved in generating therapeutic antibodies. researchgate.net this compound has also shown selectivity for PDGF and VEGF signaling, without inhibiting the stimulation mediated by EGF, IGF-1, and FGF. researchgate.netnih.gov
Comparison with Single-Target VEGF or PDGF Inhibitors
Single-target inhibitors, such as those focusing solely on VEGF or PDGF pathways, have shown therapeutic benefits in various cancers by inhibiting tumor vascular formation. nih.govnih.govwaocp.org VEGF inhibitors, for instance, aim to disrupt the initiation of angiogenesis by blocking VEGF signaling, which is crucial for endothelial cell proliferation, migration, and survival. nih.govwaocp.org However, tumors can develop resistance to single-agent anti-VEGF therapy through various mechanisms, including the upregulation of alternative angiogenic factors like PDGF. nih.govoncotarget.commdpi.com
PDGF inhibitors, on the other hand, primarily affect the maturation and stabilization of blood vessels by targeting pericyte recruitment. aacrjournals.orgnih.gov While inhibiting PDGF signaling alone can impact angiogenesis, it may not fully address the initial vessel formation driven by VEGF.
This compound, by simultaneously targeting both VEGF and PDGF ligand-receptor interactions, aims to overcome potential limitations of single-target therapies. aacrjournals.orgresearchgate.netnih.gov This dual inhibition strategy addresses both the initiation (VEGF) and maintenance (PDGF) phases of angiogenesis. aacrjournals.orgresearchgate.netnih.govnih.gov Preclinical data suggests that combined inhibition of VEGF and PDGF may be more effective than targeting VEGF alone in suppressing pathological angiogenesis. nih.govoncotarget.comresearchgate.net
Theoretical Advantages of Simultaneous Receptor Antagonism
The theoretical advantages of simultaneously antagonizing both VEGF and PDGF receptors with a compound like this compound stem from the complementary roles of these growth factors in angiogenesis. aacrjournals.orgresearchgate.netnih.govnih.gov VEGF is essential for the initial sprouting and growth of new vessels, while PDGF, particularly through the recruitment of pericytes, is critical for the maturation, stability, and survival of these vessels. aacrjournals.orgresearchgate.netnih.govnih.gov
Future Directions and Unexplored Research Avenues for Gfb 204
Investigation of Novel Biological Targets beyond Angiogenesis
While GFB-204 is known to target VEGF and PDGF receptors, the extent of its interactions with other biological targets remains an important area of investigation. Given the complex nature of cellular signaling networks and the involvement of VEGF and PDGF in processes beyond angiogenesis, exploring potential off-target effects or interactions with related pathways could uncover novel therapeutic applications or provide insights into potential side effects. Research could focus on:
Profiling against a wider range of receptor tyrosine kinases (RTKs): Beyond VEGFR and PDGFR, evaluating this compound's activity against a broader panel of RTKs could reveal unanticipated inhibitory or modulatory effects relevant to other diseases.
Investigating interactions with intracellular signaling molecules: Although this compound is understood to inhibit downstream signaling of PDGFR and Flk-1 (VEGFR2), including Erk1, Erk2, Akt, and STAT3, guidetopharmacology.orgijbs.com a more comprehensive analysis of its impact on other components within these pathways and their crosstalk with additional networks is warranted.
Assessing potential binding to other protein classes: Exploring interactions with non-kinase targets, such as G protein-coupled receptors, ion channels, or intracellular proteins, could identify novel mechanisms of action or off-target liabilities.
Exploration of this compound in Other In Vitro or Animal Disease Models
The success of this compound in inhibiting angiogenesis and tumor growth in mouse xenograft models suggests its potential applicability in other disease contexts where these processes play a significant role. guidetopharmacology.orgijbs.com Furthermore, exploring its effects in models unrelated to angiogenesis could reveal novel therapeutic uses. Potential areas of investigation include:
Inflammatory diseases: Angiogenesis is a component of chronic inflammation. Testing this compound in models of inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease, could assess its potential anti-inflammatory and anti-angiogenic effects in these contexts.
Fibrotic disorders: PDGF is a key mediator of fibrosis. Evaluating this compound in models of fibrotic diseases affecting organs like the lungs, liver, or kidneys could determine its ability to attenuate fibrotic processes.
Ocular diseases: Abnormal angiogenesis contributes to several blinding eye diseases, including age-related macular degeneration and diabetic retinopathy. Investigating the efficacy of this compound in relevant ocular disease models is a logical next step.
Other cancer types and stages: While tested in human tumor xenografts, exploring this compound's activity in a wider variety of cancer types, including hematological malignancies, and at different stages of tumor progression could broaden its oncological application.
Advanced Structural Biology Studies of this compound-Ligand Complexes
Understanding the precise molecular interactions between this compound and its target receptors (VEGFR and PDGFR) at a high-resolution level is crucial for rational drug design and optimization. While the general mechanism of blocking ligand binding is known, detailed structural information is limited in the provided search results. guidetopharmacology.orgijbs.com Future studies should aim to:
Determine high-resolution crystal structures: Obtaining crystal structures of this compound in complex with the relevant extracellular domains of VEGFR and PDGFR would provide atomic-level details of the binding interface, including key residues involved in the interaction and the conformational changes induced upon binding.
Utilize cryo-electron microscopy (Cryo-EM): For larger receptor complexes or those difficult to crystallize, Cryo-EM could offer valuable structural insights into how this compound interacts with the full-length receptors or receptor dimers.
Employ advanced spectroscopic techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could provide information on the dynamics of this compound binding and conformational changes in the receptors in solution.
Conduct computational modeling and simulations: Molecular docking and dynamics simulations, guided by experimental data, can complement structural studies by providing insights into binding poses, affinities, and the stability of this compound-receptor complexes. nih.govacs.orgacs.org
Development of High-Throughput Screening Assays for this compound-like Compounds
Identifying novel compounds with similar or improved activity profiles to this compound would be significantly accelerated by the development of high-throughput screening (HTS) assays. While general HTS assays for angiogenesis inhibitors exist, waocp.orgnih.gov developing assays specifically tailored to the mechanism of this compound would be beneficial. This could involve:
Cell-based reporter assays: Developing cell lines expressing VEGFR or PDGFR coupled to a reporter system that is activated upon ligand binding would allow for rapid screening of compound libraries for inhibitors of this interaction.
Binding assays: Establishing fluorescence polarization or AlphaLISA-based assays to directly measure the displacement of labeled VEGF or PDGF by potential this compound analogs could enable high-throughput assessment of binding affinity.
Virtual screening: Utilizing computational approaches to screen large chemical databases for molecules sharing structural features with this compound or predicted to bind to the VEGF/PDGF receptor interfaces could identify promising candidates for experimental testing.
Design and Synthesis of Next-Generation this compound Derivatives
This compound itself was developed as a second-generation calixarene (B151959) derivative, addressing some limitations of earlier compounds like GFB-111. ijbs.com This highlights the potential for further structural modification to enhance its properties. Future research should focus on the rational design and synthesis of next-generation this compound derivatives with improved characteristics, such as:
Enhanced potency and selectivity: Structure-activity relationship (SAR) studies, guided by structural and computational data, can inform modifications to increase binding affinity for VEGFR and PDGFR and improve selectivity over other targets. nih.govresearchgate.netfrontiersin.orgmrc.ac.ukguidetopharmacology.org
Improved pharmacokinetic properties: Modifications can be made to enhance solubility, stability, and bioavailability, potentially leading to improved efficacy and reduced dosing frequency.
Reduced toxicity: Rational design can aim to minimize off-target interactions that may contribute to toxicity.
Novel mechanisms of action: Derivatives could be designed to not only block ligand binding but also interfere with receptor dimerization, internalization, or downstream signaling in novel ways.
Targeted delivery: Exploring strategies to conjugate this compound or its derivatives to targeting moieties could enable directed delivery to specific cell types or tissues, potentially increasing efficacy and reducing systemic exposure.
Integration with Systems Biology Approaches for Comprehensive Pathway Analysis
Understanding the full impact of this compound on cellular signaling networks requires a systems biology approach. While its effects on key downstream kinases are known, a more comprehensive analysis can provide a holistic view of its cellular effects. guidetopharmacology.orgijbs.com This could involve:
Omics data integration: Combining transcriptomics, proteomics, and phosphoproteomics data from cells or tissues treated with this compound can reveal global changes in gene expression, protein abundance, and phosphorylation status, providing a broader picture of affected pathways.
Network analysis: Constructing and analyzing protein-protein interaction networks and signaling pathways can help identify how this compound modulates complex cellular processes beyond the directly targeted receptors. guidetopharmacology.orgresearchgate.netucl.ac.uk
Computational modeling of pathways: Developing computational models of relevant signaling networks can allow for simulation of this compound's effects and prediction of the outcomes of inhibiting specific nodes within the network. nih.govacs.orgacs.org
Phenotypic anchoring: Integrating systems-level molecular data with phenotypic observations (e.g., cell migration, proliferation, or in vivo tumor growth) can help link molecular changes to macroscopic biological effects and identify key mediators of this compound's activity.
By pursuing these future research directions, the scientific community can gain a deeper understanding of this compound's potential as a therapeutic agent, optimize its properties, and explore its application in a wider range of diseases.
Q & A
Q. What is the molecular mechanism of GFB-204 in dual inhibition of PDGF and VEGF signaling pathways?
Q. What experimental models have been used to validate this compound's anti-angiogenic and anti-tumor efficacy?
Preclinical studies employed:
- In vitro : Capillary network formation assays using human umbilical vein endothelial cells (HUVECs).
- In vivo : Xenograft models (e.g., murine tumors) showing >50% reduction in tumor volume at 10 mg/kg dosing .
- Key readouts : ERK phosphorylation, STAT3 activation, and microvessel density quantification.
Advanced Research Questions
Q. How can researchers optimize experimental conditions for assessing this compound's inhibitory effects across heterogeneous cell lines?
- Variables to control :
- Cell density (e.g., 70–80% confluency for phosphorylation assays).
- Serum concentration (≤2% FBS to minimize growth factor interference).
- Time-course experiments (e.g., 15–60 min post-GFB-204 treatment for phosphorylation kinetics) .
- Validation : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based luciferase reporter assays).
Q. What strategies resolve contradictions in this compound's activity data across phosphorylation assays?
Common discrepancies arise from:
- Assay sensitivity : ELISA-based phosphorylation assays may fail to detect low-abundance targets; switch to Western blotting with phospho-specific antibodies.
- Compound solubility : this compound’s hydrophobic core requires DMSO concentrations ≤0.1% to avoid artifactual inhibition.
- Model relevance : Validate primary cell lines (e.g., patient-derived endothelial cells) alongside commercial lines to confirm translational relevance .
Q. How should researchers design dose-response studies to evaluate this compound's off-target effects?
- Step 1 : Screen against a kinase panel (e.g., 100+ kinases at 1 µM this compound).
- Step 2 : Prioritize hits with >30% inhibition for IC₅₀ determination.
- Step 3 : Cross-validate using CRISPR knockouts or RNAi to confirm on-target effects .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound's in vivo efficacy data?
- Use mixed-effects models to account for inter-animal variability in tumor volume measurements.
- Apply Bonferroni correction for multiple comparisons (e.g., cytokine levels, phosphorylation targets).
- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance .
Q. How can researchers ensure reproducibility in this compound's capillary network inhibition assays?
- Standardization :
- Pre-incubate HUVECs with this compound for 1 hr before plating in Matrigel.
- Quantify tube formation using automated image analysis (e.g., Angiogenesis Analyzer for ImageJ).
Data Contradiction Analysis
Q. How to address inconsistencies between this compound's in vitro potency and in vivo efficacy?
- Potential factors :
- Pharmacokinetics (e.g., poor oral bioavailability).
- Tumor microenvironment interactions (e.g., stromal cell-mediated resistance).
- Solutions :
- Conduct PK/PD modeling to optimize dosing regimens.
- Use patient-derived xenografts (PDX) with intact microenvironments .
Ethical and Reporting Standards
Q. What documentation is critical for publishing this compound-related research?
- Required details :
Q. How to structure a research proposal for funding this compound mechanistic studies?
- Sections :
Hypothesis (e.g., “this compound disrupts RTK clustering via calixarene-mediated steric hindrance”).
Innovation (novelty in dual PDGF/VEGF inhibition).
Methodology (cryo-EM for ligand-receptor complex structural analysis).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
